3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride
CAS No.: 2089257-02-1
Cat. No.: VC6220233
Molecular Formula: C11H15ClFNO2
Molecular Weight: 247.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089257-02-1 |
|---|---|
| Molecular Formula | C11H15ClFNO2 |
| Molecular Weight | 247.69 |
| IUPAC Name | 2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO2.ClH/c1-7-4-10(12)3-2-8(7)5-9(6-13)11(14)15;/h2-4,9H,5-6,13H2,1H3,(H,14,15);1H |
| Standard InChI Key | ZWNGCOIFOHAJDC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride is defined by its molecular formula and a molecular weight of 247.69 g/mol . The compound includes both amine and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The presence of a fluorine atom on the aromatic ring enhances its chemical stability and potential pharmacological activity .
The IUPAC name for the compound is 2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)propanoic acid; hydrochloride . Its structural formula can be represented using SMILES notation as CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl . This representation highlights the aromatic ring substituted with a fluorine atom and a methyl group, along with the amino acid backbone.
Structural Representation
The compound's structure can be depicted in both two-dimensional (2D) and three-dimensional (3D) formats to illustrate its spatial arrangement. The 3D conformer reveals the stereochemical orientation of the amino group relative to the aromatic ring, which is crucial for understanding its biochemical interactions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.69 g/mol |
| CAS Number | 2089257-02-1 |
| SMILES | CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl |
| InChI | InChI=1S/C11H14FNO2.ClH/c1-7-4... |
| InChI Key | ZWNGCOIFOHAJDC-UHFFFAOYSA-N |
Synthesis Pathways
General Synthetic Approach
The synthesis of 3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride typically involves multi-step organic reactions designed to introduce the amine group and carboxylic acid functionalities while preserving the integrity of the aromatic ring substitutions. A common approach begins with precursor compounds such as substituted benzyl derivatives, followed by amination and carboxylation reactions under controlled conditions.
A representative synthetic pathway may include:
-
Halogenation: Fluorination of the aromatic ring to introduce stability.
-
Methylation: Addition of a methyl group to enhance lipophilicity.
-
Amination: Introduction of an amino group via reductive amination.
-
Carboxylation: Formation of the carboxylic acid group through oxidation or hydrolysis.
Reaction Conditions
The synthesis requires precise control over temperature, pH, and solvent systems to ensure high yield and purity . For example:
-
Temperature: Typically maintained between 50–80°C during amination steps.
-
Solvents: Polar solvents like ethanol or acetonitrile are often used.
-
Catalysts: Acid catalysts such as hydrochloric acid facilitate salt formation.
Applications in Medicinal Chemistry
Therapeutic Areas
This compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems . Additionally, it serves as a precursor for synthesizing more complex molecules with anti-inflammatory or anticancer properties .
Analytical Techniques
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity of the compound:
-
NMR: Provides insights into the chemical environment of hydrogen atoms.
-
IR: Identifies functional groups based on characteristic absorption bands.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is used for purity analysis:
-
Retention times help identify impurities.
-
Quantitative methods determine concentration levels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume